2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one
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Overview
Description
2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family. This compound is characterized by its unique structure, which includes a phthalazinone core with an ethyl group at the second position and a piperidine-1-carbonyl group at the fourth position. Phthalazinone derivatives are known for their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one typically involves the reaction of phthalazinone derivatives with appropriate reagents. One common method includes the reaction of phthalazinone with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone to form N-alkyl derivatives . Another approach involves the use of benzoyl chloride as a reagent under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with carbon nucleophiles such as ethyl bromoacetate and benzoyl chloride to form N-alkyl derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl bromoacetate, benzoyl chloride, and anhydrous potassium carbonate . The reactions are typically carried out in dry acetone or other suitable solvents under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound include various N-alkyl derivatives, which can be further modified to obtain compounds with different functional groups .
Scientific Research Applications
2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. Phthalazinone derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterases, which play crucial roles in inflammation and other biological processes . The compound may also interact with gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one include other phthalazinone derivatives such as:
- 4-(4-Isopropylphenyl)phthalazin-1(2H)-one
- 1-(1-Oxo-1,2-dihydrophthalazin-4-carbonyl)-4-phenylthiosemicarbazide
- 4-[4-Phenyl-5-thioxo-1H-1,2,4-triazol-3-yl]phthalazin-1-(2H)-one
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. The presence of the piperidine-1-carbonyl group enhances its interaction with molecular targets, making it a valuable compound for research and drug development .
Properties
IUPAC Name |
2-ethyl-4-(piperidine-1-carbonyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-19-15(20)13-9-5-4-8-12(13)14(17-19)16(21)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOGKJCUBFKNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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